molecular formula C20H14F3N3O3 B2955701 N'-(3,4-difluorobenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide CAS No. 1105242-80-5

N'-(3,4-difluorobenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide

Cat. No.: B2955701
CAS No.: 1105242-80-5
M. Wt: 401.345
InChI Key: VCILRJQIGGSKBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3,4-difluorobenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a useful research compound. Its molecular formula is C20H14F3N3O3 and its molecular weight is 401.345. The purity is usually 95%.
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Scientific Research Applications

Fluoride Ion Sensing

Acylhydrazone derivatives, including N'-(3,4-difluorobenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide, have been studied for their response to different anions. These compounds, characterized by spectroscopic methods, exhibited a specific response to fluoride ions, with studies conducted using colorimetric and spectrofluorometric methods in acetonitrile (Jose et al., 2018).

Glycopeptide Synthesis

Fluorobenzoyl groups, such as those in the compound , have been explored as protective groups in carbohydrate and glycopeptide synthesis. These groups combine high stereoselectivity and low levels of ortho ester formation in the formation of glycosidic bonds, with easy removal characteristics (Sjölin & Kihlberg, 2001).

Palladium-Catalyzed Reactions

The compound's structure is relevant in palladium-catalyzed oxidative fluoroesterification of vinylarenes, demonstrating an efficient synthetic pathway to afford various fluoroesterified products (Peng et al., 2013).

Drug Metabolism Studies

Related compounds with fluorobenzyl groups have been used in drug metabolism studies, particularly in the context of human immunodeficiency virus (HIV) integrase inhibitors. Techniques like 19F-nuclear magnetic resonance (NMR) spectroscopy have been employed for understanding the metabolic fate of these compounds (Monteagudo et al., 2007).

Hydrodefluorination Catalysts

The structural framework of compounds like this compound has been studied in the context of catalytic hydrodefluorination of aromatic fluorocarbons by ruthenium complexes (Reade et al., 2009).

Antimicrobial and Antioxidant Activities

Benzimidazole derivatives containing similar structural elements have been synthesized and screened for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Some derivatives showed significant activities, indicating potential applications in the medical field (Menteşe et al., 2015).

Antiproliferative Activities

Fluorinated Schiff bases derived from 1,2,4-triazoles, similar in structure to the compound , have been synthesized and evaluated for their antiproliferative effects against various human cancer cell lines, highlighting potential applications in cancer research (Kumar et al., 2013).

Properties

IUPAC Name

N'-(3,4-difluorobenzoyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N3O3/c21-14-6-3-12(4-7-14)11-26-9-1-2-15(20(26)29)19(28)25-24-18(27)13-5-8-16(22)17(23)10-13/h1-10H,11H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCILRJQIGGSKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NNC(=O)C2=CC(=C(C=C2)F)F)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.